

Technical Support Center: Optimizing Elvitegravir Dosage in Pediatric HIV Research

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Compound of Interest

Compound Name: *Elvitegravir*

Cat. No.: *B1684570*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing **elvitegravir** dosage in pediatric HIV research.

Troubleshooting Guides

Issue: High inter-patient variability in **elvitegravir** plasma concentrations.

- Question: We are observing significant variability in **elvitegravir** pharmacokinetic (PK) parameters (AUC, Cmax, Ctrough) among pediatric participants of the same age and weight. What could be the contributing factors and how can we address this?
- Answer:
 - Developmental Changes: Pharmacokinetics of antiretroviral drugs can be influenced by developmental changes in children.[\[1\]](#)
 - Formulation Issues: Challenges with the palatability of liquid formulations or the need to crush or split tablets can lead to inconsistent dosing and absorption.[\[1\]](#)[\[2\]](#)
 - Adherence: Poor adherence to treatment regimens is a significant factor affecting drug exposure.[\[1\]](#)
 - Genetic Factors: Genetic variations, such as in CYP2B6, can influence drug metabolism, although this is more established for other antiretrovirals like efavirenz.[\[3\]](#)

- Recommendations:
 - Implement therapeutic drug monitoring (TDM) to individualize doses.
 - Utilize and assess the acceptability of newer, more palatable pediatric formulations where available.[\[4\]](#)[\[5\]](#)
 - Reinforce adherence counseling with caregivers and participants.
 - Collect data on potential genetic factors that may influence **elvitegravir** metabolism.

Issue: Sub-optimal **elvitegravir** trough concentrations (C_{trough}) despite adherence to the prescribed dose.

- Question: Some participants in our study have **elvitegravir** C_{trough} levels below the protein-binding adjusted IC₉₅ (44.5 ng/mL), raising concerns about potential for virologic failure. What are the potential causes and mitigation strategies?
- Answer:
 - Drug-Drug Interactions: Co-administration of **elvitegravir** with certain medications can alter its concentration. For instance, antacids can decrease **elvitegravir** serum concentrations.[\[6\]](#)[\[7\]](#) Conversely, drugs that induce CYP3A4 can also lead to lower exposure.[\[8\]](#)
 - Food Effect: **Elvitegravir** should be administered with food to ensure optimal absorption.[\[7\]](#)[\[9\]](#)
 - Dosing Regimen: The timing and consistency of dosing are crucial.
 - Recommendations:
 - Thoroughly review all concomitant medications for potential interactions. A drug interaction checker is a useful tool.[\[9\]](#)
 - Ensure participants and their caregivers understand the importance of taking **elvitegravir** with food.

- If Ctrough remains low, consider if a dose adjustment is possible within the study protocol, especially if using formulations that are not fixed-dose combinations. For fixed-dose combinations, a switch to an alternative regimen may be necessary if virologic failure occurs.

Issue: Managing adverse events in a pediatric population.

- Question: What are the common adverse events associated with **elvitegravir**-containing regimens in children, and how should they be monitored and managed?
- Answer:
 - Common Adverse Events: In clinical trials, **elvitegravir**-containing regimens have been generally well-tolerated.[\[10\]](#) Commonly reported adverse events include diarrhea, nausea, headache, and fatigue.[\[9\]](#)[\[11\]](#)
 - Renal Toxicity: Tenofovir prodrugs, often co-formulated with **elvitegravir**, have been associated with renal toxicity, including acute renal failure and Fanconi syndrome.[\[12\]](#)[\[13\]](#)
 - Bone Mineral Density: Decreases in bone mineral density have been observed in pediatric patients receiving tenofovir disoproxil fumarate.[\[13\]](#)
 - Monitoring and Management:
 - Monitor serum creatinine, serum phosphorus, estimated creatinine clearance (CrCl), urine glucose, and urine protein at baseline and regularly throughout the study.[\[7\]](#)[\[9\]](#)
 - Closely monitor for any gastrointestinal side effects and provide supportive care as needed.
 - In cases of significant or persistent adverse events, a dose reduction (if applicable) or discontinuation of the study drug may be required.

Frequently Asked Questions (FAQs)

- Question: What are the approved **elvitegravir**-containing fixed-dose combinations (FDCs) for pediatric use?

- Answer: **Elvitegravir** is available in the following FDCs for pediatric populations, with specific weight and age restrictions:
 - Genvoya® (**elvitegravir**/cobicistat/emtricitabine/tenofovir alafenamide - E/C/F/TAF): Approved for children weighing at least 25 kg.[9][14] A lower dose formulation is available in Europe for children weighing 14 kg to less than 25 kg.[5][9]
 - Stribild® (**elvitegravir**/cobicistat/emtricitabine/tenofovir disoproxil fumarate - E/C/F/TDF): Approved for children and adolescents aged 12 years and older weighing at least 35 kg.[9][14]
- Question: Why is cobicistat or ritonavir co-administered with **elvitegravir**?
- Answer: **Elvitegravir** is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[9] Cobicistat and ritonavir are potent inhibitors of CYP3A4. By "boosting" **elvitegravir** with one of these agents, its metabolism is slowed, leading to increased plasma concentrations and allowing for once-daily dosing.[9]
- Question: Are there challenges with **elvitegravir** resistance in pediatric populations?
- Answer: While **elvitegravir** has been shown to be effective, as a first-generation integrase inhibitor, it has a lower genetic barrier to resistance compared to second-generation INSTIs like dolutegravir and bictegravir.[15] However, in clinical trials with treatment-naïve adolescents, no emergent resistance to the components of **elvitegravir**-containing FDCs was detected at 24 weeks.[10]
- Question: What are the key pharmacokinetic targets for **elvitegravir** in pediatric studies?
- Answer: A key target is to achieve **elvitegravir** trough concentrations (C_{trough}) above the in vitro protein-binding adjusted 95% inhibitory concentration (IC₉₅) of 44.5 ng/mL.[10] Clinical studies aim to demonstrate that the pharmacokinetic parameters (AUC, C_{max}, and C_{trough}) in children are comparable to the exposures found to be safe and effective in adults.[5][10]

Data Presentation

Table 1: Pharmacokinetic Parameters of **Elvitegravir** in Pediatric Populations from Clinical Trials

Study Cohort (Age/Weight)	N	Formulation	Elvitegravir Dose	AUCtau (ng*h/mL)	Cmax (ng/mL)	Ctrough (ng/mL)	Reference
6 to <12 years (>30 kg)	6	Adult Formulation + PI/r	85 mg	-	-	-	[10]
6 to <12 years (17 to <30 kg)	8	Pediatric Formulation + PI/r	50 mg	-	-	-	[10]
12 to <18 years	48	E/C/F/TA F	150 mg	-	-	All > IC95	[10]
≥2 years (14 to <25 kg)	27	Low-dose E/C/F/TA F	90 mg	Within adult range	Within adult range	Within adult range	[4][5]

PI/r: Protease Inhibitor boosted with ritonavir AUCtau: Area under the concentration-time curve over the dosing interval Cmax: Maximum plasma concentration Ctrough: Trough plasma concentration IC95: 95% inhibitory concentration

Table 2: Baseline Characteristics of Pediatric Participants in an **Elvitegravir** Study

Characteristic	Value (N=27)	Reference
Median Age (years)	6 (Range: 4-8)	[4][5]
Median Body Weight (kg)	19.3 (Range: 17.0-20.5)	[4][5]
Median CD4 Count (cells/μl)	1061 (Range: 895-1315)	[4][5]
Median CD4 Cell Percentage	37.4% (Range: 30.6-40.3)	[4][5]
HIV Transmission Route	92.6% Vertical	[4][5]

Experimental Protocols

Protocol: Pharmacokinetic Evaluation of **Elvitegravir** in Pediatric Participants

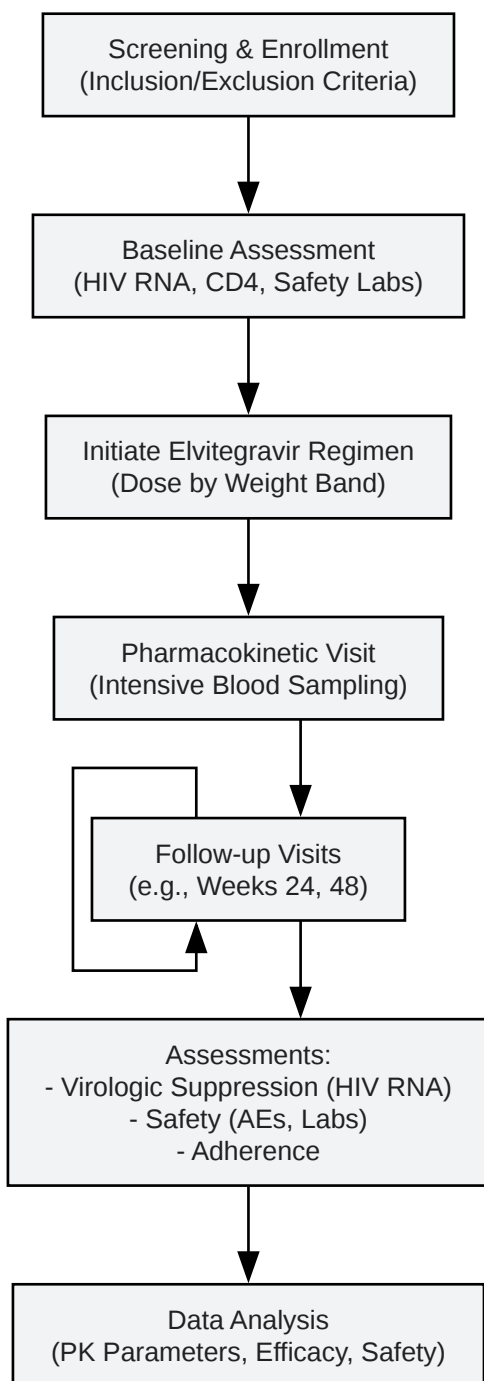
- Study Design: An open-label, multicenter, single-arm study.
- Participant Selection:
 - Inclusion criteria typically include HIV-1 infection, specific age and weight range, virologic suppression on a stable antiretroviral regimen for at least 6 months, and adequate CD4 count.[\[5\]](#)[\[16\]](#)
 - Exclusion criteria often include known resistance to study drugs, significant renal or hepatic impairment, and pregnancy.[\[17\]](#)
- Dosing: Participants receive an age and weight-appropriate dose of an **elvitegravir**-containing regimen once daily with food.
- Pharmacokinetic Sampling:
 - Intensive PK sampling is conducted at steady-state (e.g., at week 2 or 4).
 - Blood samples are collected pre-dose and at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
- Bioanalytical Method:
 - Plasma concentrations of **elvitegravir** and other co-formulated drugs are determined using a validated bioanalytical method, typically high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).[\[18\]](#)
 - The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, and stability.[\[18\]](#)[\[19\]](#)
- Data Analysis:
 - Pharmacokinetic parameters (AUC, C_{max}, C_{trough}) are calculated using non-compartmental analysis.

- Geometric mean ratios are used to compare pediatric PK parameters to those observed in adults.[\[10\]](#)

Protocol: Safety and Efficacy Monitoring

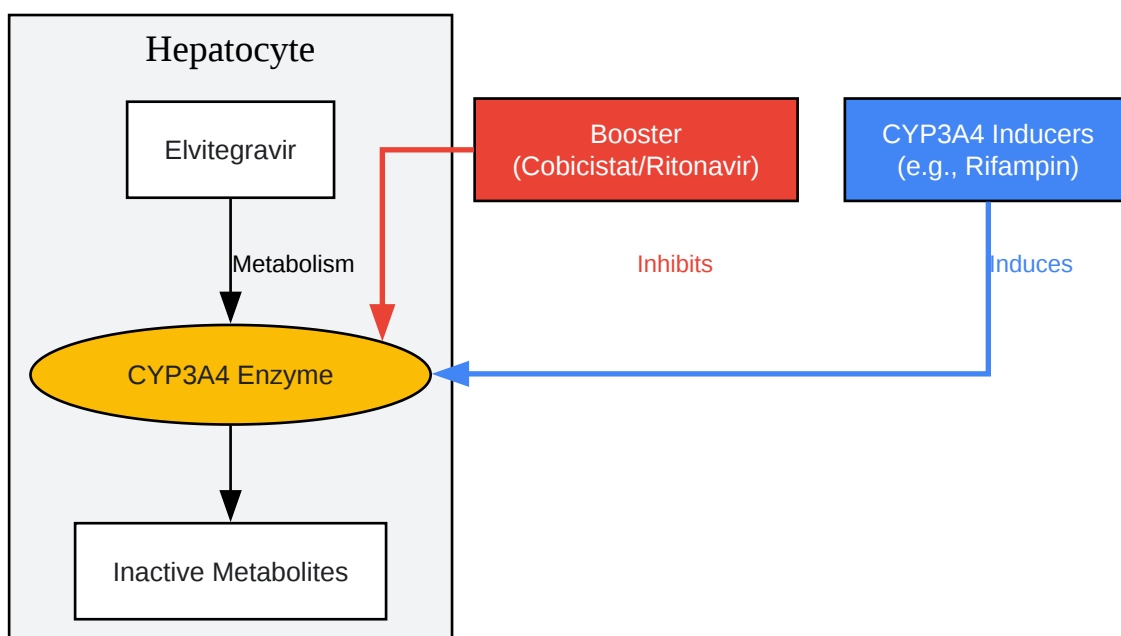
- Safety Assessments:
 - Adverse events are monitored and recorded at each study visit.
 - Laboratory safety tests (hematology, chemistry, urinalysis) are performed at baseline and at specified intervals throughout the study.[\[10\]](#)
 - Renal function (serum creatinine, eGFR) and bone health markers may be monitored, especially with tenofovir-containing regimens.
- Efficacy Assessments:
 - Plasma HIV-1 RNA levels are measured at baseline and regular intervals (e.g., weeks 24 and 48) to assess virologic suppression.[\[4\]](#)[\[5\]](#)
 - CD4 cell counts and percentages are monitored to evaluate immune reconstitution.[\[5\]](#)
- Adherence and Acceptability:
 - Adherence can be assessed through pill counts, questionnaires, or electronic monitoring.[\[5\]](#)
 - For pediatric formulations, palatability and acceptability are often evaluated using questionnaires for caregivers and participants.[\[4\]](#)[\[5\]](#)

Visualizations



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Caption: A typical experimental workflow for a pediatric **elvitegravir** clinical trial.



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Caption: Simplified pathway of **elvitegravir** metabolism and key drug interactions.

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